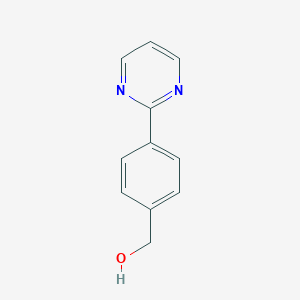

(4-Pyrimidin-2-ylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrimidin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNFHGGALVZZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575440 | |

| Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100806-78-8 | |

| Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Pyrimidin-2-ylphenyl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-Pyrimidin-2-ylphenyl)methanol, focusing on its identification, properties, and available technical data. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identification and Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a phenylmethanol group. Accurate identification is crucial for experimental reproducibility and regulatory compliance. The primary identifiers and key physicochemical properties are summarized below.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 100806-78-8[1] |

| Molecular Formula | C₁₁H₁₀N₂O |

| IUPAC Name | (4-(Pyrimidin-2-yl)phenyl)methanol |

| Synonyms | 4-Pyrimidin-2-ylbenzyl alcohol |

| InChI | InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 |

| InChIKey | NUNFHGGALVZZAU-UHFFFAOYSA-N[1] |

| SMILES | OCc1ccc(cc1)c2ncccn2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 76.5 °C[1] |

| Boiling Point | 271 °C at 760 mmHg[1] |

| Density | 1.201 g/cm³[1] |

| Flash Point | 117.7 °C[1] |

Synthesis and Experimental Data

A general logical workflow for a potential synthesis is outlined below. This diagram represents a conceptual pathway and is not based on a specific cited experimental protocol.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in publicly accessible literature detailing the biological activity or the associated signaling pathways of this compound. The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.

The potential for this compound to interact with various biological targets can be inferred from the activities of structurally related molecules. A logical relationship diagram illustrating a hypothetical screening process is presented below.

Caption: Hypothetical workflow for identifying the biological activity of the compound.

Conclusion and Future Directions

This compound is a well-characterized chemical entity with defined physical properties. However, there is a significant gap in the publicly available literature regarding its synthesis, specific biological activities, and mechanisms of action. This presents an opportunity for novel research to explore the potential of this compound in various therapeutic areas. Future studies could focus on developing and publishing a detailed synthesis protocol, conducting comprehensive biological screenings to identify its molecular targets, and elucidating its role in cellular signaling pathways. Such research would be invaluable for the drug development community.

References

(4-Pyrimidin-2-ylphenyl)methanol: A Scaffolding Staple in Modern Drug Discovery

(4-Pyrimidin-2-ylphenyl)methanol , a seemingly unassuming aromatic alcohol, holds a significant position in the landscape of medicinal chemistry. While its own discovery is not marked by a singular, celebrated event, its history is intrinsically woven into the development of a multitude of biologically active compounds. This technical guide delves into the core aspects of this molecule, from its synthesis to its pivotal role as a structural motif in the quest for novel therapeutics. Its importance lies not in its inherent biological activity, but in its utility as a versatile building block for creating complex molecules that interact with a wide array of biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its direct precursor, 4-(Pyrimidin-2-yl)benzaldehyde, is presented below. These properties are crucial for understanding their reactivity, solubility, and potential for further chemical modification.

| Property | This compound | 4-(Pyrimidin-2-yl)benzaldehyde[1] |

| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₈N₂O[1] |

| Molecular Weight | 186.21 g/mol | 184.19 g/mol [1] |

| Appearance | Solid (predicted) | Solid |

| CAS Number | Not available | 77232-38-3[1] |

Synthesis and Experimental Protocols

The discovery of this compound is intrinsically linked to the development of synthetic routes to its aldehyde precursor, 4-(pyrimidin-2-yl)benzaldehyde. The most common and logical synthetic pathway to the target methanol involves the reduction of this aldehyde.

Experimental Workflow for the Synthesis of this compound

References

Spectroscopic and Physicochemical Profile of (4-Pyrimidin-2-ylphenyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The known physicochemical properties of (4-Pyrimidin-2-ylphenyl)methanol are summarized in the table below. This information is crucial for its handling, formulation, and development as a potential pharmaceutical agent.

| Property | Value | Reference |

| CAS Number | 100806-78-8 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| IUPAC Name | (4-(Pyrimidin-2-yl)phenyl)methanol | |

| Synonyms | 4-(Pyrimidin-2-yl)benzyl alcohol | [1] |

Hypothetical Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, a singlet for the methylene protons of the alcohol, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the methylene carbon. The chemical shifts would be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic and pyrimidine rings would be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyrimidine rings, providing further structural information.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Spatula

-

KBr (for pellet method) or a suitable solvent (for solution method)

Protocol (using ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Scan: Record the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., ESI, EI)

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Protocol (using Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain insights into the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (4-Pyrimidin-2-ylphenyl)methanol: Physicochemical Properties, and Protocols for Solubility and Stability Determination

Disclaimer: This document provides a summary of available physicochemical data for this compound. As of the time of this writing, specific quantitative solubility and stability data for this compound are not extensively available in the public domain. Therefore, this guide also furnishes detailed experimental protocols to enable researchers to determine these properties.

Core Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and use in research and development.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Pyrimidin-2-ylbenzyl alcohol |

| CAS Number | 100806-78-8 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol [1] |

| Melting Point | 76.5 °C[2] |

| Boiling Point | 271 °C at 760 mmHg[2] |

| Canonical SMILES | C1=CN=C(N=C1)C2=CC=C(C=C2)CO[2] |

| InChI Key | NUNFHGGALVZZAU-UHFFFAOYSA-N[2] |

Solubility Profile: A Methodological Approach

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | HPLC/UV-Vis |

| PBS (pH 7.4) | 25 | Data not available | HPLC/UV-Vis |

| Ethanol | 25 | Data not available | HPLC/UV-Vis |

| Methanol | 25 | Data not available | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC/UV-Vis |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | HPLC/UV-Vis |

| Acetonitrile | 25 | Data not available | HPLC/UV-Vis |

Stability Data: A Methodological Approach

The long-term stability of this compound has not been publicly documented. Stability is a critical parameter, influencing storage conditions and shelf-life. A generalized protocol for assessing the chemical stability of this compound is detailed in Section 5. The following table can be used to record experimental findings.

| Condition | Duration | Purity (%) | Degradation Products | Method |

| Solid, -20°C, Dark | 1 year | Data not available | Data not available | HPLC |

| Solid, 4°C, Dark | 1 year | Data not available | Data not available | HPLC |

| Solid, 25°C, Ambient Light | 3 months | Data not available | Data not available | HPLC |

| In Solution (e.g., DMSO), -20°C | 1 month | Data not available | Data not available | HPLC |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[3]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

-

Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve with standard solutions of known concentrations should be used for quantification.[3]

-

Data Reporting: Express the solubility in units such as mg/mL or g/L. The experiment should be performed in triplicate for each solvent, with the mean and standard deviation reported.[3]

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Chemical Stability Assessment

This protocol describes a method to evaluate the chemical stability of this compound under various conditions.

Objective: To assess the degradation of this compound over time under specific storage conditions.

Materials:

-

This compound

-

Appropriate solvents for creating solutions

-

Vials suitable for the chosen storage conditions

-

Environmental chambers or incubators for temperature and humidity control

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Sample Preparation:

-

Solid State: Dispense a known amount of solid this compound into several vials.

-

Solution State: Prepare a stock solution of known concentration in a relevant solvent (e.g., DMSO). Aliquot the solution into several vials.

-

-

Storage: Store the vials under a matrix of conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH). Protect a subset of samples from light at each condition.

-

Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition for analysis.

-

Analysis:

-

For solid samples, dissolve the contents in a suitable solvent to a known concentration.

-

Analyze all samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from potential degradation products.

-

Quantify the amount of this compound remaining and identify and quantify any major degradation products.

-

-

Data Reporting: Report the percentage of the parent compound remaining at each time point for each condition. Note the appearance of any new peaks in the chromatogram.

Caption: Workflow for Chemical Stability Assessment.

References

The Biological Frontier: A Technical Guide to Pyrimidine-Containing Small Molecules in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-containing small molecules, focusing on their applications in oncology, virology, and microbiology. The guide is intended to be a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of critical signaling pathways.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[4][5] More recently, novel pyrimidine derivatives have been developed as highly specific kinase inhibitors, targeting the signaling pathways that drive tumor growth and proliferation.[2][6]

Kinase Inhibitors

A significant class of pyrimidine-based anticancer agents functions by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling cell growth, differentiation, and survival.[6] Overexpression or mutation of these kinases is a common driver of cancer.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[7][8] Several pyrimidine derivatives have been designed to inhibit EGFR.

Table 1: In Vitro Anticancer Activity of EGFR-Inhibiting Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [7] |

| HepG2 (Liver) | 5.02 ± 1.19 | [7] | |

| HCT-116 (Colon) | 6.6 ± 1.40 | [7] | |

| Indolyl-pyrimidine hybrid 4h | MCF-7 (Breast) | 6.6 ± 1.28 | [7] |

| HepG2 (Liver) | 7.02 ± 0.46 | [7] | |

| HCT-116 (Colon) | 7.5 ± 1.29 | [7] | |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine 30 | EGFR kinase | 0.00095 | [9] |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine 31 | EGFR kinase | 0.00097 | [9] |

| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine 36 | EGFR kinase | 0.002 | [9] |

Pyrimidine scaffolds have been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as Aurora kinases and Calcium/calmodulin-dependent protein kinase IV (CAMKIV).[10][11]

Table 2: In Vitro Anticancer Activity of Other Pyrimidine-Based Kinase Inhibitors

| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-based Aurora A Kinase Inhibitor 13 | Aurora A | SCLC cell lines | < 0.2 | [11] |

| Pyrimidine-substituted CAMKIV Inhibitor 1 | CAMKIV | Human hepatoma | 39 | [10] |

Antimetabolites

Classic pyrimidine analogs mimic endogenous pyrimidines and are incorporated into metabolic pathways, leading to the inhibition of DNA and RNA synthesis.

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the de novo synthesis of pyrimidines.[12][13] Their inhibition leads to a depletion of thymidine, causing "thymineless death" in cancer cells.[12]

Table 3: In Vitro Activity of Pyrimidine-Based DHFR and TS Inhibitors

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| Thieno[2,3-d]pyrimidine 4 | Human TS | 40 | [12] |

| Human DHFR | 20 | [12] | |

| Thieno[2,3-d]pyrimidine 7 | Human TS | 110 | [12] |

| Human DHFR | 560 | [12] |

Antiviral Activity of Pyrimidine Nucleoside Analogs

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[14] They act by mimicking natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and halting viral replication.[15]

Table 4: In Vitro Antiviral Activity of Pyrimidine Nucleoside Analogs

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| 1,2,3-triazolyl nucleoside analogue 2i | Influenza A (H1N1) | MDCK | 57.5 | >349 | >6.1 | [3] |

| 1,2,3-triazolyl nucleoside analogue 5i | Influenza A (H1N1) | MDCK | 24.3 | >349 | >14.4 | [3] |

| 1,2,3-triazolyl nucleoside analogue 11c | Influenza A (H1N1) | MDCK | 29.2 | >349 | >12.0 | [3] |

| C-Nucleoside analogue 47 | Influenza A (H1N1) | MDCK | 1.9 | >400 | >210.5 | [16] |

| MK-0608 | Hepatitis C Virus | Huh7 | 0.3 | >100 | >333 | [14] |

| 1'-cyano analogue | Ebola Virus | HMVEC | 0.78 | - | - | [14] |

Antimicrobial Activity of Pyrimidine Derivatives

The structural diversity of pyrimidine derivatives has also been exploited to develop potent antimicrobial agents.[17] These compounds exhibit a range of mechanisms, including the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR).[18]

Table 5: In Vitro Antimicrobial Activity of Pyrimidine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (bromo derivative) | Staphylococcus aureus | 8 | [19] |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (iodo derivative) | Staphylococcus aureus | 8 | [19] |

| 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol (6o) | P. aeruginosa | 2-5 | [20] |

| S. aureus | 2-5 | [20] | |

| S. pneumoniae | 2-5 | [20] | |

| Thienopyrimidine derivative | S. aureus 25923 | - | [21] |

| B. cereus 33018 | - | [21] | |

| B. subtilis 6633 | - | [21] | |

| E. coli 8739 | - | [21] | |

| S. typhimurium 14028 | - | [21] | |

| P. aeruginosa 27853 | - | [21] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Materials:

-

Mammalian cell lines

-

Culture media (e.g., with 10% FBS, 1% L-glutamine, 1% Antibiotic)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 40% DMF, 16% SDS, 2% acetic acid)[10]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[24][25]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well to a final concentration of 0.45-2 mg/mL and incubate for 1.5-4 hours at 37°C.[10][24]

-

Formazan Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the purple formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[24][25]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[26]

Materials:

-

Susceptible host cell line

-

Lytic virus stock

-

Culture media

-

Overlay medium (e.g., containing Avicel or methylcellulose)

-

Crystal violet staining solution

-

Formaldehyde solution (4%)

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine compound in serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 PFU/well).[26]

-

Infection and Treatment: Remove the growth medium from the cells. Add the virus inoculum (with or without the test compound) to the cell monolayer and incubate for 1-2 hours to allow for viral adsorption.[5]

-

Overlay Application: Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the pyrimidine compound.[26]

-

Incubation: Incubate the plates for 2-5 days, or until plaques are visible.[5][26]

-

Plaque Visualization: Fix the cells with formaldehyde and then stain with crystal violet. Plaques will appear as clear zones against the stained cell monolayer.[26]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

In Vitro Kinase Inhibition Assay

Biochemical in vitro kinase assays are used to determine the direct inhibitory activity of a compound against a purified kinase enzyme.[27]

Materials:

-

Purified kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (often at its Km concentration for the kinase)[27]

-

Kinase buffer

-

Test compound (pyrimidine derivative)

-

Detection reagents (e.g., for TR-FRET or radiometric assay)

-

384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of the kinase and substrate/ATP mix in kinase buffer.[27]

-

Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase enzyme solution and incubate to allow for inhibitor binding.[27]

-

Initiate Reaction: Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[28]

-

Stop Reaction and Detection: Stop the reaction (e.g., by adding phosphoric acid).[28] Add detection reagents and measure the signal (e.g., fluorescence or radioactivity) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

Pyrimidine derivatives can inhibit the EGFR signaling cascade, which is crucial for cell proliferation and survival. By blocking the ATP binding site of the EGFR kinase domain, these inhibitors prevent its activation and downstream signaling.[8][9]

Inhibition of De Novo Pyrimidine Synthesis

Antimetabolite pyrimidine analogs disrupt the de novo synthesis of pyrimidines by inhibiting key enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). This leads to a depletion of nucleotides essential for DNA and RNA synthesis.[29][30]

Experimental Workflow for Cytotoxicity and Antiviral Assays

The general workflow for evaluating a novel pyrimidine derivative for its potential as an anticancer or antiviral agent involves parallel assessment of its cytotoxicity and its specific biological activity. This allows for the determination of a selectivity index (SI), a critical parameter for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. atcc.org [atcc.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. 2.15. In Vitro Kinase Assay [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

In-depth Technical Guide: (4-Pyrimidin-2-ylphenyl)methanol and its Potential Therapeutic Applications

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific therapeutic targets and biological activity of (4-Pyrimidin-2-ylphenyl)methanol. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5]

Given the absence of specific data for this compound, this guide will instead provide a comprehensive overview of a well-characterized pyrimidine-containing therapeutic agent, Ponesimod . Ponesimod serves as an illustrative example of how a pyrimidine-based molecule can be developed into a targeted therapy, and this guide will adhere to the requested in-depth technical format for this compound.

In-depth Technical Guide: Ponesimod

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ponesimod

Ponesimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[6] It is approved for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[6][7] The core structure of Ponesimod, while not identical to this compound, contains a pyrimidine ring, which is crucial for its biological activity.

Primary Therapeutic Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)

The primary therapeutic target of Ponesimod is the S1P1 receptor, a G protein-coupled receptor (GPCR).[8][9] S1P1 receptors are highly expressed on the surface of lymphocytes and play a critical role in their egress from lymph nodes into the peripheral circulation.[8][10]

Mechanism of Action

Ponesimod acts as a functional antagonist of the S1P1 receptor.[8] Its mechanism of action can be detailed as follows:

-

High-Affinity Binding: Ponesimod binds with high affinity and selectivity to S1P1 receptors on lymphocytes.[9]

-

Receptor Internalization and Degradation: Upon binding, Ponesimod induces the internalization and subsequent degradation of S1P1 receptors.[6][8]

-

Inhibition of Lymphocyte Egress: The downregulation of surface S1P1 receptors prevents lymphocytes from sensing the natural S1P gradient that guides their exit from lymph nodes.[8][10]

-

Peripheral Lymphocyte Sequestration: This results in the reversible sequestration of lymphocytes within the lymph nodes, leading to a reduction in the number of circulating lymphocytes.[9]

-

Reduced CNS Inflammation: By decreasing the number of circulating autoreactive lymphocytes, Ponesimod limits their infiltration into the central nervous system (CNS), thereby reducing the inflammation and demyelination characteristic of multiple sclerosis.[8]

Quantitative Data

The following tables summarize key quantitative data for Ponesimod from clinical and preclinical studies.

Table 1: Pharmacokinetic Properties of Ponesimod

| Parameter | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | 2.5 - 4 hours | [9] |

| Elimination Half-life | ~33 hours | [6][9] |

| Bioavailability | Oral | [6] |

| Metabolism | Multiple CYP and UGT enzymes | [11] |

| Excretion | Feces and Urine | [11] |

Table 2: Pharmacodynamic Effects of Ponesimod

| Parameter | Effect | Reference(s) |

| Circulating Lymphocyte Count | Dose-dependent reduction of 30-40% from baseline | [9] |

| Time to Maximum Lymphocyte Reduction | 6 hours post-dose | [9] |

| Lymphocyte Count Recovery | 90% of patients within normal range 1-2 weeks after discontinuation | [9] |

Table 3: Clinical Efficacy of Ponesimod (OPTIMUM Phase 3 Trial)

| Endpoint | Ponesimod (20 mg) | Teriflunomide (14 mg) | p-value | Reference(s) |

| Annualized Relapse Rate (ARR) | 0.202 | 0.290 | < 0.001 | [12] |

| Relative Reduction in ARR | 30.5% | - | - | [12] |

| Combined Unique Active Lesions (CUALs) per year | 1.405 | 3.164 | < 0.001 | [12] |

| Relative Reduction in CUALs | 56% | - | - | [12] |

Experimental Protocols

In Vivo Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

A common preclinical model to assess the efficacy of MS drug candidates is the EAE model in mice.

-

Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA).

-

Treatment: Ponesimod (e.g., 30 mg/kg) or vehicle is administered orally, typically twice daily. Treatment can be initiated either prophylactically (from day 1) or therapeutically (after disease onset, e.g., day 15).

-

Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

Outcome Measures: The primary outcomes are the mean EAE clinical score and disease incidence over time.[13]

Clinical Trial Protocol: Phase 3 OPTIMUM Study (NCT02425644)

This was a multicenter, randomized, double-blind, active-controlled superiority study.

-

Participants: 1133 adult patients with relapsing forms of MS.

-

Intervention: Patients were randomized to receive either Ponesimod 20 mg once daily or Teriflunomide 14 mg once daily for 108 weeks.

-

Ponesimod Titration: Ponesimod treatment was initiated with a 14-day gradual dose titration, starting at 2 mg, to mitigate potential first-dose cardiac effects.[11][12]

-

Primary Endpoint: The primary endpoint was the annualized relapse rate (ARR).

-

Secondary Endpoints: Key secondary endpoints included the number of new gadolinium-enhancing T1 lesions and new or enlarging T2 hyperintense lesions on brain MRI, and time to 3-month confirmed disability progression.[14]

Visualizations

Signaling Pathway of Ponesimod's Action

Caption: Ponesimod binds to S1P1 receptors on lymphocytes, leading to their internalization and blocking egress from lymph nodes.

Experimental Workflow for EAE Model

Caption: Workflow for evaluating Ponesimod efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Logical Relationship of Ponesimod's Therapeutic Effect

Caption: Logical flow from Ponesimod administration to its therapeutic effect in Multiple Sclerosis.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Ponesimod - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Ponesimod? [synapse.patsnap.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. ponvorypro.com [ponvorypro.com]

- 11. Ponesimod (Ponvory) - Multiple Sclerosis Centers of Excellence [va.gov]

- 12. Ponesimod Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OPTIMUM Study Results | PONVORY® (ponesimod) HCP [ponvorypro.com]

An In-depth Technical Guide to (4-Pyrimidin-2-ylphenyl)methanol Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of (4-pyrimidin-2-ylphenyl)methanol derivatives and their analogs. This class of compounds, characterized by a central pyrimidine ring linked to a phenylmethanol moiety, has garnered significant interest in medicinal chemistry due to its diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleic acids and various drugs. The incorporation of a phenylmethanol group at the 2-position of the pyrimidine ring creates a versatile structure, this compound, which serves as a key intermediate for the development of novel therapeutic agents. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, primarily by acting as inhibitors of key enzymes such as kinases and cytochromes. This guide will delve into the structure-activity relationships (SAR), synthesis methodologies, and biological evaluation of this important class of compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives often involves a multi-step process. A common and efficient method for creating the C-C bond between the pyrimidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile approach to link a pyrimidine halide with a phenylboronic acid derivative.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound and its analogs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of aryl-substituted pyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Dioxane and Water (solvent)

-

Microwave reactor

Procedure:

-

To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the respective aryl or heteroaryl boronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.005 eq).

-

Add a 4:1 mixture of dioxane and water.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 15 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.[1]

Biological Activities and Therapeutic Targets

Derivatives of the this compound core have demonstrated a wide array of biological activities. The specific substitutions on both the pyrimidine and phenyl rings play a crucial role in determining the compound's potency and selectivity for its biological target.

Antifungal Activity

A significant area of investigation for 2-phenylpyrimidine derivatives is their potential as antifungal agents, particularly as inhibitors of lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a key component in the fungal ergosterol biosynthesis pathway, making it an attractive target for antifungal drugs.

Table 1: In Vitro Antifungal Activity of 2-Phenylpyrimidine Derivatives (MIC in µg/mL) [2]

| Compound ID | R1 | C. albicans (I) | C. albicans (II) | C. tropicalis |

| A1 | 2-F | >64 | >64 | >64 |

| A2 | 3-F | 16 | 32 | 32 |

| A3 | 4-F | 32 | 64 | 64 |

| A9 | 2,4-diF | 8 | 16 | 16 |

| C6 | 3-F, 4-Br | 0.5 | 1 | 1 |

| Fluconazole | - | 1 | 2 | 2 |

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Analogs of this compound have been explored as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[4][5] For instance, pyrimidine-based compounds have shown significant efficacy in targeting Janus Kinase 2 (JAK2).[4]

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) |

| Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | 11 |

| Pyrido[2,3-d]pyrimidine | PIM-1 | 25 |

| Pyrrolo[2,3-d]pyrimidine | EGFR | 79 |

| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 |

Note: Data is illustrative of the potential of the broader pyrimidine class and is based on findings from cited literature.[5][6]

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[2]

Materials:

-

RPMI 1640 medium

-

Fungal strains (e.g., Candida albicans)

-

Test compounds and control drug (e.g., Fluconazole)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a 96-well plate.

-

Prepare a fungal inoculum and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI 1640.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.[4]

Materials:

-

Kinase enzyme (e.g., JAK2)

-

Peptide substrate

-

ATP

-

Assay buffer

-

Test compounds

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Add a small volume of the diluted compounds to the wells of a 384-well plate.

-

Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.

-

Initiate the reaction by adding ATP to the wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding an ATP detection reagent, which generates a luminescent signal.

-

Measure the luminescence intensity using a plate reader.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value from a dose-response curve.

Caption: Experimental workflow for the kinase inhibition assay.

Signaling Pathways

The therapeutic effects of this compound derivatives and their analogs are often mediated by their interaction with specific signaling pathways. For instance, as kinase inhibitors, they can modulate pathways crucial for cell proliferation, survival, and immune response.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Pyrimidine-based inhibitors can block the activity of JAKs, thereby preventing the downstream phosphorylation of STATs and subsequent gene transcription.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as antifungal agents and kinase inhibitors. The synthetic accessibility, particularly through modern cross-coupling techniques, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them into clinical development. This guide provides a foundational resource for researchers and drug development professionals working with this versatile class of molecules.

References

- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of (4-Pyrimidin-2-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (4-Pyrimidin-2-ylphenyl)methanol based on available data for the compound and structurally related pyrimidine derivatives. Specific toxicological and quantitative safety data for this compound is limited in the public domain. Therefore, this guide should be used in conjunction with a thorough site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. All laboratory work should be conducted under the supervision of qualified personnel.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a pyrimidine ring linked to a phenylmethanol group. Its properties are crucial for understanding its behavior and potential hazards.

| Property | Value | Reference |

| CAS Number | 100806-78-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Solid (presumed) | General knowledge |

| Melting Point | 76.5°C | [1] |

| Boiling Point | 271°C at 760 mmHg | [1] |

| Purity | 95% | [1] |

| Solubility | Data not available |

Hazard Identification and Toxicological Information

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Harmful | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Irritant | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Irritant | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | H335: May cause respiratory irritation |

Toxicological Summary:

| Endpoint | Value | Species | Route | Reference |

| LD50 (Oral) | Not available | |||

| LD50 (Dermal) | Not available | |||

| LC50 (Inhalation) | Not available |

Due to the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have significant toxicity. Pyrimidine derivatives, as a class, can have diverse biological activities and toxicological profiles.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. The following protocols are based on general best practices for handling potentially hazardous chemical compounds and active pharmaceutical ingredients (APIs).[2][3]

Engineering Controls

-

Ventilation: All work with this compound, especially handling of the solid material, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

-

Containment: For procedures with a higher risk of generating dust or aerosols, consider the use of containment systems such as glove boxes.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently. |

| Body Protection | A laboratory coat, worn fully buttoned. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]

-

Keep the container tightly closed when not in use.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

-

Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.

-

Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

-

Don PPE: Wear the appropriate PPE as outlined in section 3.2.

-

Containment: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

-

Collection: Carefully scoop the contained material into a suitable, labeled, and sealed container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a pyrimidine-based compound like this compound.

Caption: A logical workflow for the safe handling of pyrimidine-based compounds.

Potential Hazard Relationship Diagram

As no specific signaling pathway information is available, this diagram illustrates the logical relationship between the compound's hazards and the required safety measures.

References

- 1. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

Methodological & Application

Application Note: Synthesis of (4-Pyrimidin-2-ylphenyl)methanol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (4-pyrimidin-2-ylphenyl)methanol, a valuable building block in medicinal chemistry and drug development. The pyrimidine moiety is a key pharmacophore found in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This protocol outlines the coupling of 2-chloropyrimidine with (4-(hydroxymethyl)phenyl)boronic acid, offering a reliable route to the target compound.

Introduction

The synthesis of substituted pyrimidines is of significant interest to medicinal chemists.[1][3] The pyrimidine scaffold is present in many natural and synthetic compounds with a wide range of biological activities.[1][2][3] Suzuki-Miyaura coupling has emerged as a powerful tool for the arylation of halogenated pyrimidines, providing a straightforward method for creating diverse molecular architectures.[1][4] This reaction is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids. This document presents a comprehensive protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.

Experimental Overview

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine and (4-(hydroxymethyl)phenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system. Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[1][5]

Experimental Protocol

Materials:

-

2-Chloropyrimidine

-

(4-(Hydroxymethyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (distilled or deionized)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or microwave reaction vessel

-

Reflux condenser or microwave reactor

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask or a microwave reaction vessel equipped with a magnetic stir bar, combine 2-chloropyrimidine (1.0 mmol, 1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions (Conventional Heating):

-

Attach a reflux condenser and heat the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Reaction Conditions (Microwave Irradiation): [1][5]

-

Seal the reaction vessel and place it in a microwave reactor.

-

Heat the mixture to 100-120 °C for 15-30 minutes.[5]

-

Monitor the reaction progress by TLC after cooling.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Data Presentation

Table 1: Physicochemical and Characterization Data for this compound

| Parameter | Value | Reference |

| CAS Number | 100806-78-8 | [6] |

| Molecular Formula | C₁₁H₁₀N₂O | [6] |

| Molecular Weight | 186.21 g/mol | [7] |

| Melting Point | 76.5 °C | [6] |

| Appearance | White to off-white solid | |

| Purity (Typical) | >95% | [8] |

| ¹H NMR | Consistent with the structure | |

| Mass Spectrometry | [M+H]⁺ = 187.08 |

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

Caption: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This application note details a reliable and efficient method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The protocol is suitable for researchers in academic and industrial settings, particularly those involved in drug discovery and development. The use of microwave-assisted heating can significantly reduce reaction times, making this a rapid and effective synthetic route. The final product serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Synthesis of (4-Pyrimidin-2-ylphenyl)methanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (4-Pyrimidin-2-ylphenyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyrimidine ring linked to a benzyl alcohol moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The Suzuki-Miyaura coupling reaction is an effective method for the synthesis of biaryl compounds and is well-suited for the preparation of the target molecule due to its high functional group tolerance and generally good yields. This protocol describes the coupling of 2-bromopyrimidine with (4-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme

Caption: General reaction scheme for the Suzuki-Miyaura coupling of 2-bromopyrimidine and (4-(hydroxymethyl)phenyl)boronic acid.

Data Presentation

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |

| 2-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 1.0 | 1.0 | 159 mg |

| (4-(hydroxymethyl)phenyl)boronic acid | C₇H₉BO₃ | 151.95 | 1.2 | 1.2 | 182 mg |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |

| Water (degassed) | H₂O | 18.02 | - | - | 2 mL |

| Product: this compound | C₁₁H₁₀N₂O | 186.21 | - | - | Theoretical Yield: 186 mg |

Experimental Protocol

Materials:

-

2-Bromopyrimidine

-

(4-(hydroxymethyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromopyrimidine (159 mg, 1.0 mmol, 1.0 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Degas a mixture of 1,4-dioxane (8 mL) and water (2 mL) by bubbling with an inert gas for 15-20 minutes.

-

Using a syringe, add the degassed solvent mixture to the reaction flask.

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously at 90 °C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

-

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Application Note: High-Purity Isolation of (4-Pyrimidin-2-ylphenyl)methanol via Automated Flash Column Chromatography

Introduction

(4-Pyrimidin-2-ylphenyl)methanol is a key synthetic intermediate in the development of various pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The purity of this building block is paramount to ensure the desired outcome and minimize side products in subsequent synthetic steps. This application note details a robust and efficient method for the purification of crude this compound using automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient. This method effectively removes common impurities, such as unreacted starting materials and byproducts, to yield the target compound with high purity.

Materials and Methods

Instrumentation:

-

Automated Flash Chromatography System

-

UV-Vis Detector (monitoring at 254 nm and 280 nm)

-

Rotary Evaporator

Consumables and Reagents:

-

Crude this compound

-

Silica Gel (40-63 µm particle size)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, for sample loading)

-

TLC plates (Silica Gel 60 F254)

Method Development - Thin Layer Chromatography (TLC):

Prior to flash chromatography, TLC was employed to determine the optimal solvent system. A mixture of hexane and ethyl acetate (EtOAc) was identified as a suitable eluent. The target compound, this compound, exhibited a retention factor (Rf) of approximately 0.3 in a 1:1 hexane:EtOAc solvent system, indicating that a gradient elution would be effective for separating it from less polar and more polar impurities.

Data Presentation

The purification of crude this compound was performed on a 1.5 g scale. The quantitative data from the purification are summarized in the table below.

| Parameter | Value |

| Stationary Phase | Silica Gel (40 g cartridge) |

| Mobile Phase A | Hexane |

| Mobile Phase B | Ethyl Acetate |

| Elution Gradient | 0-10 min: 20% B; 10-40 min: 20-80% B (linear gradient); 40-50 min: 80% B |

| Flow Rate | 40 mL/min |

| Detection Wavelength | 254 nm |

| Initial Purity (crude) | ~85% (by HPLC) |

| Final Purity | >98% (by HPLC) |

| Yield of Pure Fraction | 1.2 g |

| Recovery | ~80% |

| Retention Factor (Rf) | ~0.3 (in 1:1 Hexane:EtOAc) |

Experimental Protocols

1. Sample Preparation and Loading:

-

Dissolve 1.5 g of crude this compound in a minimal amount of dichloromethane (DCM), approximately 3-5 mL.

-

Add 3 g of silica gel to the dissolved sample and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents band broadening and improves separation efficiency.

-

Place the silica-adsorbed sample into an empty solid load cartridge.

2. Column Chromatography Protocol:

-

Equilibrate a 40 g silica gel flash column with the initial mobile phase composition (80% hexane, 20% ethyl acetate).

-

Attach the solid load cartridge containing the sample to the automated flash chromatography system.

-

Initiate the purification method with the following gradient elution profile:

-

0-10 minutes: Isocratic elution at 20% ethyl acetate in hexane.

-

10-40 minutes: A linear gradient from 20% to 80% ethyl acetate in hexane.

-

40-50 minutes: Isocratic elution at 80% ethyl acetate in hexane to elute any remaining highly polar impurities.

-

-

Monitor the elution profile at 254 nm and collect fractions based on the detector signal.

3. Fraction Analysis and Product Isolation:

-

Analyze the collected fractions using TLC with a 1:1 hexane:ethyl acetate eluent system to identify those containing the pure product.

-

Combine the fractions containing the pure this compound.

-

Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product as a white to off-white solid.

Conclusion

The described automated flash column chromatography method provides an effective and reproducible means for the purification of this compound. The use of a hexane/ethyl acetate gradient on a silica gel stationary phase allows for the efficient removal of impurities, resulting in the target compound with a purity greater than 98%. This protocol is well-suited for researchers and professionals in drug development requiring high-purity intermediates for their synthetic endeavors.

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Application Note: Recrystallization Methods for (4-Pyrimidin-2-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (4-Pyrimidin-2-ylphenyl)methanol via recrystallization. Due to the limited availability of specific recrystallization data for this compound, the presented methodologies are based on established chemical principles and successful protocols for structurally analogous compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines a recommended protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and expected outcomes based on analogous compounds.

Compound Data and Expected Results

Table 1: Typical Quantitative Results for Recrystallization of an Analogous Compound

| Analyte | Purity Before Recrystallization (HPLC, %) | Purity After Recrystallization (HPLC, %) | Recovery Yield (%) |

| This compound (Expected) | ~95% | >99.5% | 80-90% |

| Data is extrapolated from the recrystallization of 4-Chlorophenyl-2-pyridinylmethanol and should be considered as a guideline.[2] |

Solvent Selection